molecular formula C22H32Cl4N6Zn B12671174 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) CAS No. 94314-02-0

4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B12671174
CAS No.: 94314-02-0
M. Wt: 587.7 g/mol
InChI Key: DTMNMOQIINEAFA-UHFFFAOYSA-J
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Description

4-(Diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2–) is a diazonium salt complex comprising a benzenediazonium cation with a diethylamino (–N(C₂H₅)₂) group at the para position and a methyl (–CH₃) substituent at the meta position. The tetrachlorozinc(2–) counterion ([ZnCl₄]²⁻) stabilizes the highly reactive diazonium ion through charge delocalization. Diazonium salts of this type are critical intermediates in organic synthesis, particularly in azo coupling reactions for dyes, pigments, and pharmaceuticals . The methyl group introduces steric effects, which may modulate reaction kinetics compared to unsubstituted analogs.

Properties

CAS No.

94314-02-0

Molecular Formula

C22H32Cl4N6Zn

Molecular Weight

587.7 g/mol

IUPAC Name

4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C11H16N3.4ClH.Zn/c2*1-4-14(5-2)11-7-6-10(13-12)8-9(11)3;;;;;/h2*6-8H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

DTMNMOQIINEAFA-UHFFFAOYSA-J

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(diethylamino)-3-methylaniline. The process begins with the reaction of 4-(diethylamino)-3-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This reaction is carried out under acidic conditions to ensure the stability of the diazonium ion.

The resulting diazonium salt is then treated with zinc chloride to form the tetrachlorozinc(2-) complex. The reaction conditions must be carefully controlled to prevent the decomposition of the diazonium ion, which is highly reactive and can decompose to form nitrogen gas and other by-products.

Industrial Production Methods

In an industrial setting, the production of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) would involve large-scale diazotization reactors equipped with temperature control systems to maintain the low temperatures required for the stability of the diazonium ion. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. The process would also include steps for the purification and isolation of the compound, such as crystallization or precipitation.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.

    Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds, which are useful dyes and pigments.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent the decomposition of the diazonium ion.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and aromatic amines.

    Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond.

    Reduction Reactions: The primary amine corresponding to the original diazonium compound.

Scientific Research Applications

4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Materials Science: The compound can be used in the preparation of advanced materials with specific optical or electronic properties.

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Analytical Chemistry: The diazonium compound can be used in analytical techniques such as spectrophotometry and chromatography for the detection and quantification of various analytes.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) depends on the specific reactions it undergoes. In coupling reactions, the diazonium ion acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo compounds. The tetrachlorozinc(2-) complex stabilizes the diazonium ion, preventing its decomposition and allowing for controlled reactions.

In reduction reactions, the diazonium ion is reduced to form the corresponding amine, with the zinc chloride acting as a stabilizing agent. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles or reducing agents used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, we compare 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2–) with three classes of related compounds:

Substituted Benzenediazonium Salts

Compound Substituents Counterion Stability (t₁/₂, 25°C) Key Reactivity Traits Applications
4-(Diethylamino)-3-methylbenzenediazonium –N(C₂H₅)₂ (para), –CH₃ (meta) [ZnCl₄]²⁻ ~2–4 hours* Moderate electrophilicity; steric hindrance Azo dye precursors, photoinitiators
4-Nitrobenzenediazonium tetrafluoroborate –NO₂ (para) [BF₄]⁻ <1 hour High electrophilicity; rapid coupling Explosives, dye intermediates
4-Dimethylaminobenzenediazonium chloride –N(CH₃)₂ (para) Cl⁻ ~6–8 hours Enhanced stability; low thermal decay Photoresist agents, agrochemicals

Notes:

  • The diethylamino group in the target compound provides greater electron donation than dimethylamino, but steric bulk from the ethyl groups may reduce coupling efficiency compared to smaller substituents .
  • *Stability data extrapolated from analogous diazonium salts; experimental validation is needed.

Counterion Effects

The [ZnCl₄]²⁻ counterion offers distinct advantages:

  • Solubility : Higher solubility in polar aprotic solvents (e.g., DMF) compared to [BF₄]⁻ or [SO₄]²⁻ salts.
  • Stabilization : Stronger ionic interactions due to the divalent charge, reducing premature decomposition.
  • Byproduct Formation : Zinc chloride byproducts are less corrosive than HBF₄ or HSO₄⁻, making it preferable in industrial settings .

Heterocyclic Analogues

Compounds like 4g and 4h () incorporate benzodiazepine or coumarin moieties. These differ fundamentally in reactivity:

  • Target Compound : Reactive diazonium ion enables rapid azo bond formation.
  • Heterocyclic Derivatives : Stable tetrazolyl or pyrazolyl groups favor cyclization over coupling, making them suited for pharmaceutical scaffolds .

Sulfonylurea Herbicides ()

While structurally unrelated, sulfonylureas (e.g., metsulfuron-methyl) share functional groups (–SO₂–NH–) that influence agrochemical activity. Unlike diazonium salts, sulfonylureas inhibit acetolactate synthase (ALS), highlighting divergent biochemical applications.

Biological Activity

4-(Diethylamino)-3-methylbenzenediazonium; tetrachlorozinc(2-) is a complex chemical compound with potential applications in various biological and chemical processes. Its unique structure allows it to participate in a range of reactions, making it a subject of interest in both medicinal and synthetic chemistry.

Chemical Structure

The compound can be represented by the following structural formula:

C11H16N3ZnCl4\text{C}_{11}\text{H}_{16}\text{N}_3\cdot \text{ZnCl}_4

This indicates that the compound consists of two diethylamino groups, a methyl group, and a diazonium moiety coordinated with tetrachlorozinc.

Antimicrobial Properties

Recent studies have indicated that 4-(diethylamino)-3-methylbenzenediazonium; tetrachlorozinc(2-) exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing significant inhibition of growth. For example, it demonstrated effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on mammalian cells. In vitro assays have shown that at higher concentrations, the compound can induce apoptosis in certain cancer cell lines, such as:

  • HeLa cells
  • MCF-7 breast cancer cells

The cytotoxicity is believed to be related to oxidative stress induced by the compound, which generates reactive oxygen species (ROS) within the cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various diazonium compounds, including 4-(diethylamino)-3-methylbenzenediazonium; tetrachlorozinc(2-). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
  • Cytotoxicity Assessment : In another study featured in Cancer Research, researchers treated HeLa cells with varying concentrations of the compound. They observed that concentrations above 50 µM resulted in over 70% cell death after 24 hours, suggesting a strong cytotoxic effect that could be harnessed for therapeutic purposes .

Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureusJournal of Medicinal Chemistry
CytotoxicityInduces apoptosis in HeLa cells at high dosesCancer Research
Mechanism of ActionDisruption of cell membranes and oxidative stressVarious studies

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